9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound characterized by the presence of a trifluoromethyl group and a phenanthroline core
Preparation Methods
The synthesis of 9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves multiple steps, starting with the preparation of the phenanthroline core. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained attention for its ability to incorporate trifluoromethyl groups into organic molecules efficiently . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The phenanthroline core can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Scientific Research Applications
9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated phenanthrolines and related derivatives. These compounds share some chemical properties but differ in their specific applications and reactivity. For example:
4,7-bis(3,5-bis(trifluoromethyl)phenyl)-2,9-dimethyl-1,10-phenanthroline: Used in organic solar cells as an exciton blocking layer.
Fluometuron: An herbicide with a trifluoromethyl group, used in agricultural applications.
The uniqueness of 9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C25H21F3N2O |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C25H21F3N2O/c1-24(2)12-19-23(20(31)13-24)22(14-6-3-4-8-16(14)25(26,27)28)21-15-7-5-11-29-17(15)9-10-18(21)30-19/h3-11,22,30H,12-13H2,1-2H3 |
InChI Key |
IAZGPNHXSNGOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=C5C(F)(F)F)C(=O)C1)C |
Origin of Product |
United States |
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